2-(2-fluorophenoxy)-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}propanamide
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Overview
Description
2-(2-fluorophenoxy)-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}propanamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenoxy group, a prop-2-en-1-yloxyphenyl group, and an oxadiazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Fluorophenoxy Intermediate: The synthesis begins with the preparation of the 2-fluorophenoxy intermediate through a nucleophilic substitution reaction between 2-fluorophenol and an appropriate halide.
Coupling with Prop-2-en-1-yloxyphenyl: The next step involves the coupling of the fluorophenoxy intermediate with 4-(prop-2-en-1-yloxy)phenyl using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Oxadiazole Formation: The final step includes the formation of the oxadiazole ring through a cyclization reaction involving the appropriate hydrazide and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenoxy)-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the oxadiazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the aromatic rings to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
2-(2-fluorophenoxy)-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in chemical reactions.
Biology: Employed in the study of biological pathways and as a potential therapeutic agent.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(2-Aminoethoxy)ethoxy)phenyl (4-(prop-2-yn-1-yloxy)phenyl)methanone
- 4-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)phenyl (4-(prop-2-yn-1-yloxy)phenyl)methanone HCl salt
- 4-(Aminomethyl)phenyl (4-(prop-2-yn-1-yloxy)phenyl)methanone
Uniqueness
Compared to similar compounds, 2-(2-fluorophenoxy)-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}propanamide stands out due to the presence of the fluorophenoxy group and the oxadiazole ring. These functional groups impart unique chemical properties, such as increased stability and specific reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H18FN3O4 |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
2-(2-fluorophenoxy)-N-[4-(4-prop-2-enoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide |
InChI |
InChI=1S/C20H18FN3O4/c1-3-12-26-15-10-8-14(9-11-15)18-19(24-28-23-18)22-20(25)13(2)27-17-7-5-4-6-16(17)21/h3-11,13H,1,12H2,2H3,(H,22,24,25) |
InChI Key |
QNBPOXOTPKKUTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=NON=C1C2=CC=C(C=C2)OCC=C)OC3=CC=CC=C3F |
Origin of Product |
United States |
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